molecular formula C14H12 B047293 1-Methylfluorene CAS No. 1730-37-6

1-Methylfluorene

Cat. No. B047293
CAS RN: 1730-37-6
M. Wt: 180.24 g/mol
InChI Key: GKEUODMJRFDLJY-UHFFFAOYSA-N
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Description

1-Methylfluorene is a chemical compound with unique properties and structure, making it a subject of interest in various fields of chemistry.

Synthesis Analysis

  • Lewis acid-induced intramolecular Friedel-Crafts cyclization of 1,3-bis-exocyclic dienes has been utilized as an efficient method to construct the 4a-methyltetrahydrofluorene skeleton, which is closely related to 1-Methylfluorene. This strategy offers a simple and promising method for accessing complex structures (Lomberget et al., 2003).

Molecular Structure Analysis

  • Studies on compounds such as 1-silafluorenyl dianion reveal insights into the structure of fluorene derivatives. The X-ray structure of these compounds shows significant electron delocalization in specific rings, indicating aromatic character (Liu et al., 2002).

Chemical Reactions and Properties

  • 1-Methylfluorene derivatives undergo various nucleophilic reactions, forming diverse products with unique properties. For instance, reactions with Me3SiCl and EtBr form disubstituted products, highlighting the compound's reactivity and potential for chemical synthesis (Liu et al., 2002).

Physical Properties Analysis

  • The physical properties of 1-Methylfluorene and its derivatives can be inferred from studies on similar compounds. For example, the synthesis of perfluorinated and half-fluorinated rubrenes offers insights into the physical properties like crystallization behavior and molecular conformation of fluorene derivatives (Sakamoto & Suzuki, 2017).

Chemical Properties Analysis

  • 1-Methylfluorene's chemical properties, including reactivity and stability, can be assessed through its interaction with other compounds. The use of 9-methylfluorene as an indicator in the titration of organometallic reagents highlights its chemical responsiveness and potential application in analytical chemistry (Bowen et al., 2002).

Scientific Research Applications

  • Chromatography

    • Application : 1-Methylfluorene is used in chromatographic analysis . Specifically, it can be separated on a Newcrom R1 HPLC column .
    • Method : This involves a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
    • Outcome : This allows for the analysis and separation of 1-Methylfluorene in a sample, which can be useful in various research and industrial applications .
  • Absorption Model

    • Application : 1-Methylfluorene has been used in the creation of an absorption model for the determination of equilibrium concentrations of dissolved contaminants in the aquatic environment .
    • Method : The specific methods and procedures would depend on the exact nature of the study, but it generally involves exposing a sample to a known concentration of 1-Methylfluorene and then measuring the amount that is absorbed .
    • Outcome : This can provide valuable data for environmental impact assessments and the development of strategies for pollution control .

Safety And Hazards

1-Methylfluorene is a combustible substance . In case of fire, it is recommended to use water, foam, or ABC-powder as extinguishing media . It is advised to avoid sources of ignition and take precautionary measures against static discharge . It should be used only in well-ventilated areas .

properties

IUPAC Name

1-methyl-9H-fluorene
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InChI

InChI=1S/C14H12/c1-10-5-4-8-13-12-7-3-2-6-11(12)9-14(10)13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GKEUODMJRFDLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C2CC3=CC=CC=C3C2=CC=C1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12
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DSSTOX Substance ID

DTXSID4061919
Record name 1-Methylfluorene
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Molecular Weight

180.24 g/mol
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Physical Description

Solid; [Aldrich MSDS]
Record name 1-Methylfluorene
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Vapor Pressure

0.000398 [mmHg]
Record name 1-Methylfluorene
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Product Name

1-Methylfluorene

CAS RN

1730-37-6
Record name 1-Methylfluorene
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Synthesis routes and methods

Procedure details

1-Methylfluoren-9-one (46) was prepared according to Mortier et al. (D. Tilly, S. S. Samanta, A.-S. Castanet, A. De, J. Mortier, Eur. J. Org. Chem. 2005, 174). 1-Methylfluoren-9-one (46) was reduced according to the general procedure of Carruthers et al. (W. Carruthers, D. Whitmarsh, J. Chem. Soc. Perkin Trans, I 1973, 1511). 1-Methylfluoren-9-one (46) (6.8 g, 35 mmol) was dissolved in 450 ml propionic acid. Red phosphorus (7.4 g) and 100 ml concentrated HI were added and the reaction mixture was refluxed for 24 h. Quantitative conversion was shown by TLC. The reaction mixture was diluted with 500 ml water, neutralized with NaOH and extracted with Et2O (4×125 ml). The combined organic layers were washed with brine (2×125 ml), dried over MgSO4, filtered and the volatiles removed in vacuo to afford 6.1 g (97%) 47 as a white solid. The analytical data were consistent with the literature (G. L. Grunewald, A. E. Carter, D. J. Sall, J. A. Monn, J. Med. Chem. 1988, 31, 60 and M. J. Shapiro, J. Org. Chem. 1978, 43, 3769).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Red phosphorus
Quantity
7.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
817
Citations
S Chakraborty, P Das, S Manogaran, PK Das - Vibrational Spectroscopy, 2013 - Elsevier
In this paper, we report the gas phase infrared spectra of fluorene and its methylated derivatives using a heated multipass cell and argon as a carrier gas. The observed spectra in the …
Number of citations: 11 www.sciencedirect.com
JAG Drake, DW Jones - Organic Magnetic Resonance, 1980 - Wiley Online Library
… In an extension of earlier'-3 NMR studies of compounds containing the non-alternant fluorene nucleus, we report here high-field 'H studies of 1methylfluorene (l), of the star-shaped a-…
Number of citations: 15 onlinelibrary.wiley.com
DM Kenneth - Journal of Materials Chemistry, 1996 - pubs.rsc.org
… In this paper, we report the successful application of a Monte Carlo technique to solve the previously unknown crystal structure of 1-methylfluorene from X-ray powder diffraction data …
Number of citations: 41 pubs.rsc.org
L Moeini-Nombel, S Matsuzawa - Journal of Photochemistry and …, 1998 - Elsevier
… 1-methylfluorene exhibited comparable photostability to that of fluorene, while 2-nitrofluorene showed good photostability. In case of 2-nitrofluorene, direct oxidation scarcely occurred …
Number of citations: 53 www.sciencedirect.com
UR Ghatak, R Dasgupta, J Chakravarty - Tetrahedron, 1974 - Elsevier
Synthesis of the unsaturated acid 3 through H 2 SO 4− catalysed cyclodehydration of the keto-ester 1 and its conversion to lactone 4 are described. The PPA induced cyclization of the …
Number of citations: 12 www.sciencedirect.com
M Grifoll, SA Selifonov… - Applied and environmental …, 1995 - Am Soc Microbiol
… In the case of 1-methylfluorene, initial oxidation of the methyl group to carboxyl prevented all other transformations but 9-monooxygenation. This strain also oxidized the S-heteroatoms …
Number of citations: 51 journals.asm.org
AM Desai, RL Autenrieth, P Dimitriou-Christidis… - Biodegradation, 2008 - Springer
… dimethylnaphthalene, and 1-methylfluorene were comparable; … , 1,5-dimethylnaphthalene and 1-methylfluorene revealed … after the complete removal of 1-methylfluorene. The substrate …
Number of citations: 97 link.springer.com
A Morrison, TPC Mulholland - Journal of the Chemical Society …, 1958 - pubs.rsc.org
The starting material, 5-methoxy-2-nitrotoluene, is most easily prepared by nitrating m-methoxytoluene. 2 The scale of the reaction could be increased safely without much fall in yield …
Number of citations: 3 pubs.rsc.org
JE Rice, A Rivenson, J Braley… - Journal of Toxicology and …, 1987 - Taylor & Francis
… The results of our evaluation of the activity of 1-methylfluorene, 9-methylfluorene, and 1,9-dimethylfluorene in the HPC/DNA repair test did not provide any further indication that these …
Number of citations: 48 www.tandfonline.com
R Alexander, SJ Fisher, RI Kagi - Organic geochemistry, 1988 - Elsevier
… Abstract--The rate constants of the cyclisation reaction of 2,3-dimethylbiphenyl to give 1-methylfluorene under non-catalytic conditions have been obtained at five temperatures between …
Number of citations: 31 www.sciencedirect.com

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